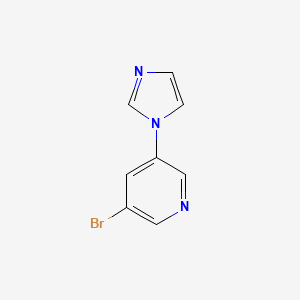

3-Bromo-5-(1H-imidazol-1-yl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-5-(1H-imidazol-1-yl)pyridine is a compound that is part of the imidazo[1,2-a]pyridine family, which is a class of heterocyclic aromatic organic compounds. These compounds are characterized by a fused ring structure consisting of an imidazole ring and a pyridine ring. The presence of a bromine atom and an imidazole group on the pyridine ring suggests that this compound could be a versatile intermediate in the synthesis of various pharmaceuticals and materials due to its potential reactivity and the ability to undergo further functionalization.

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine compounds has been reported through various methods. For instance, the copper-mediated aerobic oxidative synthesis of 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides has been developed, which tolerates various functional groups and affords the products under mild conditions . Additionally, chemodivergent synthesis from α-bromoketones and 2-aminopyridines has been described, leading to the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines under different conditions . These methods highlight the potential pathways that could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been studied using various techniques. For example, the crystal and molecular structure of a related compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, was investigated using single-crystal X-ray diffraction data, revealing details about the molecular geometry and intermolecular interactions . Such analyses are crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo a variety of chemical reactions. The synthesis of indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones through palladium-catalyzed cascade reactions has been reported, demonstrating the versatility of these compounds in forming complex structures . Moreover, the synthesis of imidazo[1,5-a]pyridines from 1,1-dibromo-1-alkenes indicates the potential for diverse reactivity patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The presence of substituents such as bromine and imidazole can affect the compound's boiling point, melting point, solubility, and stability. The reactivity of the bromine atom, in particular, makes these compounds suitable for further functionalization through nucleophilic substitution or coupling reactions. The electronic properties of the imidazole ring can also impact the compound's ability to participate in hydrogen bonding and π-π interactions, which are important for crystal packing and solubility .

Applications De Recherche Scientifique

Potentiel Thérapeutique

Les dérivés de l'imidazole présentent différentes activités biologiques telles que des activités antibactériennes, antimycobactériennes, anti-inflammatoires, antitumorales, antidiabétiques, anti-allergiques, antipyrétiques, antivirales, antioxydantes, anti-amibiennes, antihelminthiques, antifongiques et ulcérogènes . Par conséquent, "3-Bromo-5-(1H-imidazol-1-yl)pyridine" pourrait potentiellement être utilisé dans le développement de nouveaux médicaments possédant ces propriétés thérapeutiques.

Activité Antimicrobienne

Certains dérivés de l'imidazole ont montré un bon potentiel antimicrobien . Par conséquent, "this compound" pourrait être étudié pour ses propriétés antimicrobiennes potentielles.

Activité Antioxydante

Des dérivés de l'imidazole ont été synthétisés et évalués pour leur potentiel antioxydant . "this compound" pourrait également être évalué pour ses propriétés antioxydantes potentielles.

Synthèse de Molécules Fonctionnelles

Les hétérocycles imidazoliques sont des composants clés des molécules fonctionnelles utilisées dans une variété d'applications courantes . "this compound" pourrait être utilisé dans la synthèse de ces molécules fonctionnelles.

Synthèse Régiocontrôlée

Des progrès récents ont été réalisés dans la synthèse régiorégiocontrôlée d'imidazoles substitués . "this compound" pourrait potentiellement être utilisé dans ces méthodes de synthèse avancées.

Construction de l'Imidazo[1,5-a]pyridine

L'imidazo[1,5-a]pyridine est un composé hétérocyclique qui peut être construit à partir de produits de départ facilement disponibles . "this compound" pourrait potentiellement être utilisé comme produit de départ dans la construction de l'imidazo[1,5-a]pyridine.

Mécanisme D'action

Target of Action

3-Bromo-5-(1H-imidazol-1-yl)pyridine is a compound that contains an imidazole ring, which is known to interact with a broad range of targetsImidazole derivatives are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole compounds are known to interact with their targets through hydrogen bonding due to the presence of two nitrogen atoms in the imidazole ring . This interaction can lead to changes in the target’s function, which can result in the observed biological activities.

Biochemical Pathways

These could include pathways related to inflammation, tumor growth, bacterial and viral infections, and more .

Pharmacokinetics

Imidazole compounds are known to be highly soluble in water and other polar solvents due to the polar nature of the imidazole ring . This suggests that this compound could have good absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.

Result of Action

Based on the known biological activities of imidazole derivatives, it can be inferred that this compound could potentially exhibit a range of effects, such as inhibiting bacterial growth, reducing inflammation, or slowing tumor growth .

Action Environment

For example, the imidazole ring is amphoteric in nature, showing both acidic and basic properties , which suggests that changes in pH could potentially influence its interaction with its targets.

Orientations Futures

Imidazole derivatives have attracted substantial interest due to their potential pharmaceutical applications . The synthesis of imidazole derivatives has been well studied in the past decade because of its importance as a bioactive scaffold . This review will provide new initiatives to the chemists towards the synthesis of imidazole derivatives and all frequent challenges associated with the reported methods .

Propriétés

IUPAC Name |

3-bromo-5-imidazol-1-ylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-3-8(5-11-4-7)12-2-1-10-6-12/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGBDKMZPHTEQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=CC(=CN=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596306 |

Source

|

| Record name | 3-Bromo-5-(1H-imidazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

263868-66-2 |

Source

|

| Record name | 3-Bromo-5-(1H-imidazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propanoic acid](/img/structure/B1288109.png)

![4'-Bromo-4-nitro[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1288110.png)

![2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1288125.png)

![2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol](/img/structure/B1288139.png)